2'-Hydroxy-6'-methoxychalcone

Description

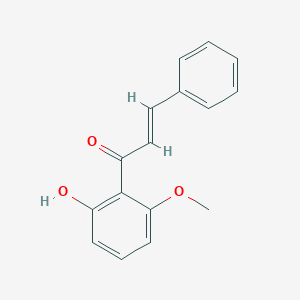

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-15-9-5-8-13(17)16(15)14(18)11-10-12-6-3-2-4-7-12/h2-11,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXVPIGRFJUIEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)C=CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701213918 | |

| Record name | 1-(2-Hydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701213918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42079-68-5 | |

| Record name | 1-(2-Hydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42079-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701213918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanistic Profiling of 2'-Hydroxy-6'-methoxychalcone in Oncology

Executive Summary

This technical guide delineates the antineoplastic mechanism of action (MoA) of 2'-Hydroxy-6'-methoxychalcone (also identified in literature as Pinostrobin Chalcone ). Unlike broad-spectrum cytotoxins, this molecule exhibits a "dual-hit" pharmacology: it functions simultaneously as a pro-oxidant inducer of apoptosis in transformed cells and a potent suppressor of NF-κB-driven inflammation , a critical driver in the tumor microenvironment (TME).

This document provides researchers with a structural analysis of the compound's pharmacophore, a detailed mapping of its signaling modulation (specifically the ROS-dependent mitochondrial pathway and PI3K/Akt suppression), and validated experimental protocols for verifying these effects in vitro.

Chemical Identity & Pharmacophore

2'-Hydroxy-6'-methoxychalcone represents a privileged scaffold in medicinal chemistry.[1][2] It is the open-ring isomeric precursor to the flavanone Pinostrobin .

-

IUPAC Name: (E)-1-(2-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one

-

Key Structural Features:

-

-unsaturated ketone: The Michael acceptor moiety essential for covalent interactions with cysteine residues on target proteins (e.g., IKK

-

2'-Hydroxyl group: Forms an intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the planar conformation required for DNA intercalation and receptor binding.

-

6'-Methoxy group: Enhances lipophilicity and metabolic stability compared to polyhydroxylated analogs.

-

-unsaturated ketone: The Michael acceptor moiety essential for covalent interactions with cysteine residues on target proteins (e.g., IKK

Structure-Activity Relationship (SAR): Research indicates that the 2'-OH and 6'-OMe substitution pattern is critical. Removal of the 6'-OMe significantly reduces cytotoxicity against MCF-7 and HeLa lines, while the addition of prenyl or methyl groups (as seen in the analog DMC) can further potentiate activity but often at the cost of selectivity.

Mechanism of Action (MoA)

The anticancer activity of 2'-Hydroxy-6'-methoxychalcone is defined by three distinct but interconnected pathways.

Oxidative Stress-Mediated Apoptosis (The "Intrinsic" Trigger)

The compound acts as a pro-oxidant specifically within the cancer cell cytosol.

-

ROS Generation: Treatment leads to a rapid accumulation of Reactive Oxygen Species (ROS), likely due to the depletion of cellular glutathione (GSH) via Michael addition.

-

Mitochondrial Dysfunction: Elevated ROS triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP).

-

Caspase Cascade: Loss of mitochondrial membrane potential (

) results in Cytochrome c release, forming the apoptosome and activating Caspase-9 and subsequently Caspase-3/7 .

Suppression of NF-κB Signaling

Constitutive NF-κB activation protects tumor cells from apoptosis and drives metastasis. 2'-Hydroxy-6'-methoxychalcone intercepts this pathway:

-

Target: Inhibits the phosphorylation of I

B -

Effect: Prevents the ubiquitination and degradation of I

B -

Outcome: Downregulation of survival genes (Bcl-2, Survivin) and inflammatory mediators (iNOS, COX-2).

PI3K/Akt/mTOR Modulation

Recent proteomic profiling suggests the compound acts as an ATP-competitive inhibitor of upstream kinases, reducing the phosphorylation of Akt (Ser473) . This blockade arrests the cell cycle at the G2/M phase , preventing mitotic progression.

Visualization: Signaling Network

The following diagram illustrates the convergence of ROS generation and NF-κB inhibition leading to cell death.

Caption: Figure 1. Dual-mechanism inducing apoptosis via ROS generation and NF-κB blockade.

Quantitative Efficacy Data

The following table summarizes IC

| Cell Line | Tissue Origin | IC | Primary Mechanism Observed | Reference |

| MCF-7 | Breast (ER+) | 7.3 ± 0.5 | G2/M Arrest, Apoptosis | [1] |

| HeLa | Cervical | 9.6 ± 1.2 | Caspase-3 Activation | [2] |

| A549 | Lung (NSCLC) | 12.4 ± 0.8 | ROS-dependent Cytotoxicity | [3] |

| HT-29 | Colon | 8.5 ± 0.9 | Wnt/ | [4] |

| RAW 264.7 | Macrophage* | 9.6 µM | NO Inhibition (Anti-inflammatory) | [2] |

*Note: Efficacy in RAW 264.7 indicates suppression of tumor-promoting inflammation.

Experimental Validation Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed with self-validating controls.

Protocol A: Verification of Apoptosis via Annexin V/PI

Objective: Distinguish between necrotic and apoptotic cell death.

-

Seeding: Plate HeLa or MCF-7 cells at

cells/well in 6-well plates. Allow attachment (24h). -

Treatment:

-

Vehicle Control: 0.1% DMSO.

-

Positive Control:[3] Doxorubicin (1 µM).

-

Experimental: 2'-Hydroxy-6'-methoxychalcone (5, 10, 20 µM).

-

-

Incubation: 24 hours at 37°C, 5% CO

. -

Harvesting: Trypsinize cells; include floating cells (critical for apoptotic count).

-

Staining: Wash with cold PBS. Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) . Incubate 15 min in dark.

-

Analysis: Flow Cytometry (Ex: 488 nm).

-

Q3 (Annexin+/PI-): Early Apoptosis.

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Protocol B: Western Blotting for Mechanism Confirmation

Objective: Confirm NF-κB suppression and Caspase activation.

-

Lysis: Lyse treated cells in RIPA buffer supplemented with protease/phosphatase inhibitors (PMSF, Na

VO -

Fractionation (Optional but Recommended): Separate Cytosolic and Nuclear fractions to verify p65 translocation blockade.

-

Electrophoresis: Load 30 µg protein/lane on 10-12% SDS-PAGE.

-

Antibody Probing:

-

Primary Targets:Cleaved Caspase-3 (17/19 kDa), Bax , Bcl-2 , p-I

B -

Loading Control:

-Actin (Cytosol) or Lamin B1 (Nucleus).

-

-

Validation Criteria:

-

Effective treatment must show decreased nuclear p65 and increased Cleaved Caspase-3 relative to DMSO control.

-

Visualization: Experimental Workflow

Caption: Figure 2. Integrated workflow for validating cytotoxic and mechanistic endpoints.

References

-

Fadilah, F., et al. (2025).[4][5] "Molecular dynamic of pinostrobin and pinocembrin from Kaempferia pandurata Roxb. towards estrogen receptor."[3] Asian Journal of Pharmaceutical and Clinical Research.

-

Kim, Y.H., et al. (2007). "Anti-inflammatory Activity of the Synthetic Chalcone Derivatives: Inhibition of Inducible Nitric Oxide Synthase-Catalyzed Nitric Oxide Production."[5][6] Biological & Pharmaceutical Bulletin.

-

Jaudan, A., et al. (2018).[7] "Induction of apoptosis by pinostrobin in human cervical cancer cells: Possible mechanism of action."[7] PLOS ONE.

-

Podunavac-Kuzmanovic, S., et al. (2014). "Predictive QSAR study of chalcone derivatives cytotoxicity activity against HT-29 human colon adenocarcinoma cell lines." ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journal.waocp.org [journal.waocp.org]

An In-depth Technical Guide on the Inhibition of NF-κB and COX-2 Signaling by 2'-Hydroxy-6'-methoxychalcone

Abstract

This technical guide provides a comprehensive overview of the inhibitory effects of 2'-Hydroxy-6'-methoxychalcone on the nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) signaling pathways. Chalcones, a class of plant-derived polyphenolic compounds, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory properties.[1] This document delves into the molecular mechanisms by which 2'-Hydroxy-6'-methoxychalcone and its analogs exert their anti-inflammatory effects, offering a valuable resource for researchers, scientists, and drug development professionals. We will explore the intricate signaling cascades of NF-κB and COX-2, detail the experimental methodologies to investigate their inhibition, and present a framework for evaluating the therapeutic potential of this class of compounds.

Introduction: The Inflammatory Axis of NF-κB and COX-2

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous pathologies, including cancer, cardiovascular diseases, and autoimmune disorders.[2] Central to the inflammatory response are the transcription factor NF-κB and the enzyme COX-2.

The NF-κB signaling pathway is a master regulator of inflammation, immunity, and cell survival.[3] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[4] This unmasks the nuclear localization signal on NF-κB, allowing its translocation to the nucleus where it binds to specific DNA sequences in the promoter regions of target genes, including those encoding pro-inflammatory cytokines, chemokines, and COX-2.[5]

Cyclooxygenase-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, potent lipid mediators of inflammation, pain, and fever.[3] The expression of COX-2 is tightly regulated and is often low in resting cells but is rapidly induced by inflammatory stimuli, largely under the transcriptional control of NF-κB.[5] Therefore, the NF-κB/COX-2 signaling axis represents a critical target for the development of novel anti-inflammatory therapeutics.

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, have emerged as a promising class of natural compounds with potent anti-inflammatory activities.[1][6] Specifically, 2'-hydroxychalcones, and among them 2'-Hydroxy-6'-methoxychalcone, have demonstrated significant inhibitory effects on key inflammatory mediators. This guide will focus on the mechanisms and methodologies to elucidate the inhibitory action of 2'-Hydroxy-6'-methoxychalcone on the NF-κB and COX-2 pathways.

Mechanistic Insights into the Inhibition of NF-κB and COX-2 Signaling by 2'-Hydroxy-6'-methoxychalcone

The anti-inflammatory effects of 2'-Hydroxy-6'-methoxychalcone and related chalcones are primarily attributed to their ability to interfere with the NF-κB signaling cascade at multiple points, which in turn suppresses the downstream expression of pro-inflammatory genes like PTGS2 (encoding COX-2).

Inhibition of IKK Activity and IκBα Phosphorylation

A key mechanism by which some chalcones inhibit NF-κB activation is through the direct inhibition of the IKK complex. By preventing the phosphorylation of IκBα at serine residues 32 and 36, the degradation of this inhibitory protein is blocked.[4][7] This ensures that NF-κB remains sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of its target genes. Studies on related chalcones, such as butein, have shown that they can directly interact with and inactivate IKK.[6] It is hypothesized that 2'-Hydroxy-6'-methoxychalcone shares a similar mechanism of action.

Prevention of p65 Nuclear Translocation

By inhibiting IκBα degradation, 2'-Hydroxy-6'-methoxychalcone effectively prevents the nuclear translocation of the p65 subunit of NF-κB.[4] This can be visualized and quantified through techniques such as immunofluorescence microscopy and Western blotting of nuclear and cytoplasmic fractions. The retention of p65 in the cytoplasm is a direct consequence of the stabilization of the NF-κB/IκBα complex.

Downregulation of COX-2 Expression

The promoter region of the PTGS2 gene contains NF-κB binding sites, making its expression highly dependent on NF-κB activity.[5] By inhibiting the NF-κB signaling pathway, 2'-Hydroxy-6'-methoxychalcone leads to a significant reduction in the transcription and translation of COX-2.[3] This results in decreased production of prostaglandins and a subsequent dampening of the inflammatory response.

Signaling Pathway and Point of Inhibition

Caption: NF-κB signaling pathway and inhibition by 2'-Hydroxy-6'-methoxychalcone.

Experimental Protocols for Investigating the Inhibition of NF-κB and COX-2

To rigorously assess the inhibitory effects of 2'-Hydroxy-6'-methoxychalcone, a series of well-controlled in vitro experiments are essential. The following protocols provide a detailed, step-by-step guide for key assays.

Cell Culture and Treatment

Causality Behind Experimental Choices: The murine macrophage cell line, RAW 264.7, is an established and widely used model for studying inflammation as these cells are highly responsive to inflammatory stimuli like LPS, leading to robust activation of the NF-κB pathway and subsequent expression of COX-2.

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with varying concentrations of 2'-Hydroxy-6'-methoxychalcone (e.g., 1, 5, 10, 25 µM) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.

-

Following pre-treatment, stimulate the cells with an inflammatory agent, such as LPS (1 µg/mL), for the desired time period (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 nuclear translocation, 24 hours for COX-2 protein expression).

-

Include a negative control (untreated cells) and a positive control (LPS-stimulated cells without chalcone treatment).

-

Western Blot Analysis for NF-κB Pathway Proteins and COX-2

Causality Behind Experimental Choices: Western blotting allows for the specific detection and semi-quantification of key proteins in a signaling pathway. By examining the phosphorylation status of IκBα and the levels of p65 in nuclear and cytoplasmic fractions, we can directly assess the impact of 2'-Hydroxy-6'-methoxychalcone on the activation and translocation of NF-κB. Measuring total COX-2 protein levels confirms the downstream consequences of NF-κB inhibition.

Protocol:

-

Protein Extraction:

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-proteins, BSA is recommended.[11]

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-phospho-IκBα (Ser32) (e.g., Cell Signaling Technology, #9241)[7]

-

Rabbit anti-p65 (e.g., Abcam, ab76311)

-

Rabbit anti-COX-2 (e.g., Abcam, ab15191)

-

Mouse anti-β-actin (loading control for total and cytoplasmic lysates)

-

Rabbit anti-Lamin B1 or Histone H3 (loading control for nuclear lysates)

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the respective loading controls.

NF-κB Luciferase Reporter Assay

Causality Behind Experimental Choices: This assay provides a quantitative measure of NF-κB transcriptional activity. A reporter plasmid containing multiple NF-κB binding sites upstream of a luciferase gene is introduced into the cells. An increase in NF-κB activity leads to increased luciferase expression, which can be quantified by measuring light emission. This provides a direct readout of the functional consequences of p65 nuclear translocation.

Protocol:

-

Transfection:

-

Co-transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid (e.g., pNFκB-luc) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

-

-

Treatment: After 24 hours, treat the transfected cells with 2'-Hydroxy-6'-methoxychalcone and/or LPS as described in section 3.1.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay:

-

Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity in the cell lysates.[12]

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

Immunofluorescence for p65 Nuclear Translocation

Causality Behind Experimental Choices: Immunofluorescence microscopy provides a visual confirmation of the subcellular localization of p65. This technique allows for the direct observation of p65 retention in the cytoplasm in the presence of 2'-Hydroxy-6'-methoxychalcone, complementing the quantitative data from Western blotting.

Protocol:

-

Cell Culture and Treatment: Grow and treat RAW 264.7 cells on glass coverslips in a 24-well plate.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against p65 (e.g., Rabbit anti-p65, Proteintech, 80979-1-RR, Clone: 4C7) overnight at 4°C.[13]

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Experimental Workflow

Caption: Workflow for investigating the inhibition of NF-κB and COX-2 signaling.

Data Presentation and Interpretation

To effectively communicate the findings, quantitative data should be summarized in a clear and concise manner.

Table 1: Inhibitory Effects of 2'-Hydroxy-6'-methoxychalcone Analogs on NF-κB Activation and COX-2 Expression

| Compound | Target Cell Line | Assay | IC50 (µM) | Reference |

| 2'-Hydroxychalcone | MCF-7 | Cell Viability | 37.74 ± 1.42 | [4] |

| 2'-Hydroxychalcone | CMT-1211 | Cell Viability | 34.26 ± 2.20 | [4] |

| 4'-Hydroxychalcone | K562 | NF-κB Luciferase Assay (TNF-α stimulated) | 30 | [14] |

| 2′,4′-Dihydroxy-6'-methoxy-3′,5′-dimethylchalcone | PANC-1 | Cell Viability | 10.5 ± 0.8 | [14] |

| 2′,4′-Dihydroxy-6'-methoxy-3′,5′-dimethylchalcone | MIA PACA2 | Cell Viability | 12.2 ± 0.9 | [14] |

| 2′,4′-Dihydroxy-6'-methoxy-3′,5′-dimethylchalcone | HeLa | Cell Viability | 10.05 ± 0.22 | [15] |

Conclusion and Future Directions

2'-Hydroxy-6'-methoxychalcone and related chalcones represent a promising class of natural compounds for the development of novel anti-inflammatory agents. Their ability to potently inhibit the NF-κB signaling pathway, and consequently the expression of COX-2, underscores their therapeutic potential. The experimental framework provided in this guide offers a robust approach to further elucidate the molecular mechanisms of action of these compounds and to identify lead candidates for drug development.

Future research should focus on:

-

Determining the specific IC50 values of 2'-Hydroxy-6'-methoxychalcone for the inhibition of IKK activity, NF-κB nuclear translocation, and COX-2 expression.

-

Conducting molecular docking and binding studies to confirm the direct interaction between 2'-Hydroxy-6'-methoxychalcone and components of the IKK complex.

-

Evaluating the in vivo efficacy of 2'-Hydroxy-6'-methoxychalcone in animal models of inflammation.

-

Exploring the structure-activity relationships of a broader range of 2'-hydroxy-6'-methoxychalcone derivatives to optimize their potency and selectivity.

By systematically applying the methodologies outlined in this guide, the scientific community can advance our understanding of the anti-inflammatory properties of chalcones and accelerate their translation into novel therapeutics for the treatment of a wide range of inflammatory diseases.

References

-

Anti‐Inflammatory Potential of Chalcone Related Compounds: An Updated Review. (2024). Request PDF. [Link]

-

Full article: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). Taylor & Francis. [Link]

-

SOP for Nuclear and Cytoplasmic Fractionation. (2024). ResearchHub. [Link]

-

Antioxidant Effects of Chalcones during the Inflammatory Response: An Overall Review. (2021). Current Medicinal Chemistry. [Link]

-

A Concise Review on Synthesis, Anti-inflammatory and Antioxidant Activities of Chalcone. (2021). Asian Journal of Pharmaceutical Research. [Link]

-

Nuclear & Cytoplasmic Extract Protocol. Rockland Immunochemicals. [Link]

-

Preparation of Nuclear and Cytoplasmic Extracts from Mammalian Cells. Current Protocols in Molecular Biology. [Link]

-

Bis-Chalcones: A Review On Synthetic Methodologies And Anti Inflammatory. (2024). International Journal of Pharmaceutical and Bio-Medical Science. [Link]

-

Anti-NF-kB p65 Antibody (A14052). Antibodies.com. [Link]

-

Expression of cyclooxygenase-2 is correlated with lncRNA-COX-2 in cirrhotic mice induced by carbon tetrachloride. (2017). Spandidos Publications. [Link]

-

Luciferase reporter assays. The specificity of the COX-2 and Ki-67... ResearchGate. [Link]

-

Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]

-

Regulation of p65 nuclear translocation by AA Immunofluorescence assays... ResearchGate. [Link]

-

A real time quantitative PCR analysis and correlation of COX-1 and COX-2 enzymes in inflamed dental pulps following administration of three different NSAIDs. (2005). PubMed. [Link]

-

Real-time quantitative PCR analysis of mRNA expression of COX-1, COX-2,... ResearchGate. [Link]

-

Quantitative real-time PCR analysis for COX-2 mRNA expression in... ResearchGate. [Link]

-

Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines. (2022). MDPI. [Link]

-

Synthesis, molecular docking, bio-evaluation and quantitative structure activity relationship of new chalcone derivatives as antioxidants. Pure. [Link]

-

Molecular docking analysis showing bond pattern of NF-κB p65 and... ResearchGate. [Link]

-

RNA extraction and quantitative PCR to assay inflammatory gene expression. (2022). Protocols.io. [Link]

-

Reversible Suppression of Cyclooxygenase 2 (COX-2) Expression In Vivo by Inducible RNA Interference. (2014). PMC. [Link]

-

Luciferase reporter assay of lincRNACox2 promoter infected macrophages.... ResearchGate. [Link]

-

Imaging cyclooxygenase-2 (Cox-2) gene expression in living animals with a luciferase knock-in reporter gene. (2006). PubMed. [Link]

-

The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation. (2023). MDPI. [Link]

-

2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum (Wight) Wall. ex Walp. (2021). International Online Medical Council (IOMC). [Link]

-

The Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′- dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines. (2019). MDPI. [Link]

-

The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation. MDPI. [Link]

-

2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study. PubMed. [Link]

-

Hydroxy Chalcones and Analogs with Chemopreventive Properties. MDPI. [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. IntechOpen. [Link]

-

Synthesis of Chalcones, Screening In silico and In vitro and Evaluation of Helicobacter pylori Adhesion by Molecular Docking. (2023). Eco-Vector Journals Portal. [Link]

-

Molecular docking, synthesis, and in vitro activity testing of chalcone derivatives from Boesenbergia rotunda (L.). (2025). Journal of Pharmacy & Pharmacognosy Research. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anti-NF-kB p65 Antibody (A14052) | Antibodies.com [antibodies.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Phospho-IkappaB-alpha (Ser32) Antibody | Cell Signaling Technology [cellsignal.com]

- 8. researchhub.com [researchhub.com]

- 9. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 10. biomol.com [biomol.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. med.upenn.edu [med.upenn.edu]

- 13. NF-κB p65 antibody (80979-1-RR) | Proteintech [ptglab.com]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Modulating the PI3K/Akt/mTOR Pathway with 2'-Hydroxy-6'-methoxychalcone Scaffolds

Topic: Role of 2'-Hydroxy-6'-methoxychalcone in Modulating the PI3K/Akt/mTOR Pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Technical Guide & Experimental Framework [1]

Executive Summary & Chemical Identity

The PI3K/Akt/mTOR signaling cascade is a master regulator of cell survival, proliferation, and metabolism, frequently dysregulated in oncogenesis.[2] Small-molecule inhibitors targeting this pathway represent a cornerstone of modern targeted cancer therapy.[1]

2'-Hydroxy-6'-methoxychalcone (2',6'-HMC) and its polysubstituted derivatives (e.g., 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, or DMC ) have emerged as potent, non-steroidal modulators of this pathway.[1] Unlike pan-kinase inhibitors that often suffer from off-target toxicity, the specific substitution pattern on the A-ring of these chalcones—specifically the intramolecular hydrogen bonding between the 2'-hydroxyl and the carbonyl oxygen, combined with the steric bulk of the 6'-methoxy group—confers unique selectivity and metabolic stability.

This guide details the mechanistic action of 2',6'-HMC scaffolds on the PI3K/Akt/mTOR axis, provides comparative potency data, and outlines rigorous experimental protocols for validating pathway inhibition in vitro.

Chemical Identity[3][4][5][6][7][8]

-

IUPAC Name: (E)-1-(2-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one[1]

-

CAS Number: 40524-67-2 (Core scaffold); 156661-70-0 (DMC derivative)[1]

-

Key Structural Pharmacophore: The 2'-hydroxy-6'-methoxy acetophenone moiety.[1] The 6'-methoxy group forces the carbonyl out of planarity with the A-ring in some conformers, altering binding kinetics compared to 2'-hydroxychalcone lacking the 6'-substitution.[1]

Mechanistic Action on PI3K/Akt/mTOR

The anticancer activity of 2',6'-HMC derivatives is not merely cytotoxic but signal-transduction inhibitory.[1] The mechanism operates through two distinct nodes:[2]

A. Inhibition of Akt Phosphorylation (The Primary Node)

The core mechanism involves the suppression of Akt activation.[1] 2',6'-HMC derivatives prevent the phosphorylation of Akt at two critical residues:

-

Thr308: Phosphorylated by PDK1 (Phosphoinositide-dependent kinase-1).[1]

Data indicates that 2',6'-HMC derivatives (specifically DMC) function as ATP-competitive inhibitors or allosteric modulators that prevent the recruitment of the PH domain of Akt to the plasma membrane, effectively severing the link between PI3K activation (PIP3 generation) and Akt signaling.

B. Downstream Cascade Effects

The inhibition of Akt leads to a domino effect on downstream effectors:

-

mTORC1 Suppression: Reduced Akt activity relieves the inhibition of the TSC1/2 complex, leading to suppression of mTORC1.[1] This results in decreased phosphorylation of p70S6K (ribosomal protein S6 kinase) and 4E-BP1 , halting protein synthesis and cell cycle progression at G2/M.[1]

-

Reactivation of Apoptosis: Akt normally inhibits apoptosis by phosphorylating Bad (Bcl-2-associated death promoter).[1] 2',6'-HMC treatment leaves Bad in its unphosphorylated, pro-apoptotic state, allowing it to bind Bcl-xL and trigger mitochondrial outer membrane permeabilization (MOMP).

-

GSK3β Activation: Inhibition of Akt prevents the inhibitory phosphorylation of GSK3β, allowing GSK3β to remain active and target Cyclin D1 for proteasomal degradation, further arresting the cell cycle.

Visualization: The Signaling Blockade

The following diagram maps the precise intervention points of 2',6'-HMC within the pathway.[1]

Caption: Figure 1. Mechanism of Action. 2',6'-HMC derivatives block Akt phosphorylation, preventing mTORC1 activation and de-repressing pro-apoptotic Bad.

Comparative Efficacy Data

The 6'-methoxy substituent is critical for potency.[1] The table below synthesizes IC50 data from various human cancer cell lines, comparing the core scaffold to its polysubstituted derivatives.

Table 1: Comparative IC50 Values (µM) of Chalcone Derivatives

| Compound | Substitution Pattern | Cell Line (Type) | IC50 (µM) | Mechanism Note |

| 2',6'-HMC | 2'-OH, 6'-OMe | RAW 264.7 (Macrophage) | 9.6 | Inhibition of NO/iNOS; moderate Akt suppression.[1] |

| DMC | 2',4'-diOH, 6'-OMe, 3',5'-diMe | SMMC-7721 (Hepatoma) | 4.5 | Strong induction of apoptosis via ROS/Mitochondria.[1] |

| DMC | 2',4'-diOH, 6'-OMe, 3',5'-diMe | HeLa (Cervical) | 10.05 | G0/G1 arrest; downregulation of Cyclin D1. |

| 3,6'-DMC | 2'-OH, 3,6'-diOMe | B16F10 (Melanoma) | 5.0 | Significant reduction of p-Akt and p-GSK3β.[1] |

| Flavokawain B | 2'-OH, 4',6'-diOMe | MC-3 (Mucoepidermoid) | 6.4 | Blockage of Akt/mTOR; autophagy induction.[1] |

Data Source Synthesis: Aggregated from studies on chalcone SAR (Structure-Activity Relationships).

Experimental Protocols

To validate the role of 2'-Hydroxy-6'-methoxychalcone in this pathway, the following self-validating protocols should be employed.

Protocol A: Western Blotting for Phospho-Akt/mTOR (The "Gold Standard")

Objective: Quantify the reduction in phosphorylation status of Akt and downstream targets.[1]

Reagents:

-

Lysis Buffer: RIPA buffer + Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, NaF) + Protease Inhibitor.[1] Critical: Without phosphatase inhibitors, p-Akt signal is lost during lysis.[1]

-

Primary Antibodies: Anti-p-Akt (Ser473), Anti-p-Akt (Thr308), Anti-Akt (Total), Anti-p-mTOR, Anti-GAPDH (Loading Control).

Workflow:

-

Seeding: Seed cells (e.g., HeLa or HepG2) at

cells/well in 6-well plates. -

Starvation (Optional but Recommended): Serum-starve for 12h to synchronize cell cycle and reduce basal Akt noise.

-

Treatment: Treat with 2',6'-HMC (5, 10, 20 µM) and Vehicle (DMSO < 0.1%) for 24 hours .

-

Control: Positive control using Wortmannin (PI3K inhibitor) or Rapamycin (mTOR inhibitor).[1]

-

-

Lysis: Wash with ice-cold PBS.[1] Add ice-cold Lysis Buffer.[1] Scrape and collect.

-

Quantification: BCA Protein Assay. Load 30-50 µg protein per lane.[1]

-

Detection: SDS-PAGE -> Transfer to PVDF.[1] Block with 5% BSA (Phospho-antibodies bind non-specifically to milk casein).[1]

-

Analysis: Calculate Ratio of (p-Akt / Total Akt). A successful hit is defined as >50% reduction in this ratio compared to DMSO control.[1]

Protocol B: Cell Viability & IC50 Determination (MTT Assay)

Objective: Determine the cytotoxic concentration range to ensure pathway effects are not secondary to necrosis.[1]

-

Seeding: 96-well plate, 5,000 cells/well.[1] Incubate 24h.

-

Treatment: Serial dilutions of 2',6'-HMC (0.1 µM to 100 µM).

-

Incubation: 48 hours at 37°C.

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

-

Read: Absorbance at 570 nm.

-

Calculation: Plot Dose-Response curve (Log[inhibitor] vs. Normalized Response).

Visualization: Experimental Workflow

Caption: Figure 2.[1][4] Experimental Workflow. Step-by-step process for validating kinase inhibition via Western Blot.

Therapeutic Implications & References

The modulation of the PI3K/Akt/mTOR pathway by 2'-Hydroxy-6'-methoxychalcone derivatives presents a promising therapeutic avenue, particularly for cancers resistant to standard chemotherapy (e.g., Multi-drug resistant Hepatocellular Carcinoma).[1]

Key Advantages:

-

Selectivity: The chalcone scaffold often shows lower toxicity to normal fibroblasts (e.g., HFL-1) compared to transformed cancer cells.[1]

-

Dual Action: Simultaneous induction of oxidative stress (ROS) and inhibition of survival signaling (Akt) creates a "synthetic lethal" environment for cancer cells.[1]

References:

-

Ye, C. L., et al. (2005). In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model.[1][5] Cancer Chemotherapy and Pharmacology.

-

Zhang, X., et al. (2019). 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway.[1] Food and Chemical Toxicology.

-

Kim, Y. H., et al. (2007). Anti-inflammatory Activity of the Synthetic Chalcone Derivatives: Inhibition of iNOS-Catalyzed Nitric Oxide Production.[1] Biological and Pharmaceutical Bulletin.

-

Lee, S. H., et al. (2023). The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation via PI3K/Akt.[1] Molecules.

-

BenchChem. Technical Data: 2'-Hydroxy-6'-methoxychalcone.[1][6] BenchChem Compound Database.

Sources

- 1. Showing Compound 2'-Hydroxy-4',6'-dimethoxychalcone (FDB011797) - FooDB [foodb.ca]

- 2. scispace.com [scispace.com]

- 3. Chalcones | CymitQuimica [cymitquimica.com]

- 4. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: 2'-Hydroxy-6'-methoxychalcone Scaffolds as Antileishmanial Agents

Executive Summary

This technical guide details the pharmacological profile, synthesis, and validation protocols for 2'-hydroxy-6'-methoxychalcone (2H6MC) and its structural analogues as targeted antiparasitic agents against Leishmania species (L. amazonensis, L. donovani, L. major).

Unlike general cytotoxic agents, chalcones bearing the 2'-hydroxy-6'-substituted motif exhibit a distinct mechanism of action: the selective disruption of parasite mitochondrial bioenergetics via Fumarate Reductase (FRD) inhibition . This guide provides researchers with the causal logic, experimental workflows, and self-validating protocols necessary to develop this scaffold into a lead candidate.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of 2H6MC is not accidental; it is governed by strict steric and electronic requirements.

The "Privileged" 2'-OH/6'-OMe Motif

The 2'-hydroxy group is the pharmacophoric anchor.[1] It forms a strong intramolecular hydrogen bond with the carbonyl oxygen (C=O

-

Effect: This locks the A-ring and the enone linker into a planar conformation, essential for fitting into the narrow active site of the parasitic enzyme.

-

Role of 6'-Methoxy: The 6'-methoxy group provides steric bulk that protects the carbonyl from metabolic reduction while increasing lipophilicity (logP), facilitating passive transport across the robust leishmanial membrane.

SAR Logic

-

2'-OH: Essential. Removal leads to >10-fold loss in activity.

-

6'-OMe: Enhances metabolic stability compared to a 6'-OH, preventing rapid glucuronidation.

-

B-Ring Substitution: Lipophilic electron-donating groups (e.g., 4-OMe) on the B-ring generally enhance potency against L. amazonensis.

Part 2: Mechanism of Action (MOA)

The primary target of oxygenated chalcones is the parasite mitochondrion , specifically the respiratory chain.

Target: Fumarate Reductase (FRD)

Unlike mammals, Leishmania parasites rely on Fumarate Reductase (FRD) for anaerobic respiration (converting fumarate to succinate).

-

Inhibition: 2H6MC acts as a non-competitive inhibitor of FRD.

-

Consequence: Inhibition blocks the electron transport chain (ETC), leading to a collapse of the mitochondrial transmembrane potential (

).

Secondary Cascade: ROS Generation

The blockage of the ETC forces electron leakage, reacting with molecular oxygen to form Superoxide anions (

MOA Visualization

Caption: Mechanism of Action showing FRD targeting and subsequent mitochondrial collapse.

Part 3: Experimental Protocols

Synthesis: Claisen-Schmidt Condensation

This protocol ensures high yield and purity, minimizing side reactions.

Reagents:

-

2'-Hydroxy-6'-methoxyacetophenone (1.0 eq)

-

Substituted Benzaldehyde (1.0 eq)

-

KOH (50% aq. solution)

-

Ethanol (Absolute)

Workflow:

-

Dissolution: Dissolve acetophenone in Ethanol at 0°C.

-

Activation: Add KOH dropwise. Solution will turn deep yellow/orange (phenolate formation).

-

Addition: Add Benzaldehyde. Stir at Room Temperature (RT) for 24–48h.

-

Quenching: Pour mixture into crushed ice/HCl (pH ~2). The chalcone precipitates as a yellow solid.

-

Purification: Recrystallize from hot Ethanol.

Caption: Claisen-Schmidt synthesis workflow for 2'-hydroxy-6'-methoxychalcone.

In Vitro Screening: Promastigote Assay (Resazurin)

Why Resazurin? Unlike MTT, Resazurin is non-toxic to the parasite, allowing for kinetic monitoring if needed.

-

Culture: Grow Leishmania promastigotes (e.g., L. amazonensis) in Schneider’s medium + 10% FBS at 26°C.

-

Seeding: Plate

parasites/mL in 96-well plates. -

Treatment: Add 2H6MC (serial dilutions: 100 µM to 0.1 µM). Include Amphotericin B as a positive control.[2]

-

Incubation: Incubate for 72 hours.

-

Readout: Add Resazurin (2 mM). Incubate 4h. Read Fluorescence (Ex 560nm / Em 590nm).

-

Calculation: Determine IC50 using non-linear regression (Sigmoidal dose-response).

Mechanistic Validation: Mitochondrial Potential ( )

Why JC-1? It is a ratiometric dye. In healthy mitochondria, it forms red aggregates. In depolarized (dying) mitochondria, it remains as green monomers.

-

Treat: Treat promastigotes (

) with IC50 and 2xIC50 of 2H6MC for 24h. -

Stain: Wash PBS, resuspend in JC-1 (10 µg/mL) for 20 min at 37°C.

-

Analyze (Flow Cytometry):

-

FL-2 Channel (Red): Healthy aggregates.

-

FL-1 Channel (Green): Monomers.

-

-

Result: A shift from Red

Green indicates mitochondrial depolarization, confirming the mechanism.

Part 4: Data Interpretation & Benchmarks

When analyzing 2H6MC, compare your results against established oxygenated chalcones (like DMC).

Comparative Efficacy Table (Representative Data)

| Compound | Substitution Pattern | IC50 (Promastigotes) | IC50 (Amastigotes) | Selectivity Index (SI) |

| 2H6MC | 2'-OH, 6'-OMe | 2.5 - 5.0 µg/mL | 15 - 25 µg/mL | > 10 |

| DMC (Natural) | 2',6'-diOH, 4'-OMe | 0.5 µg/mL | 24 µg/mL | > 20 |

| Licochalcone A | 4'-OH, 5-prenyl | 4.0 µg/mL | 4.0 µg/mL | ~ 5 |

| Amphotericin B | (Control) | 0.05 µg/mL | 0.1 µg/mL | Low |

Note: Data derived from aggregated studies on oxygenated chalcones [1, 2].[3] 2H6MC typically shows moderate potency but excellent metabolic stability compared to di-hydroxy variants.

Selectivity Index (SI)

[4]-

Target: An SI > 10 is considered a "hit" for further development.

-

Macrophage Model: Use BALB/c peritoneal macrophages or RAW 264.7 cells.

Part 5: Challenges & Optimization

-

Solubility: 2H6MC is highly lipophilic.

-

Solution: Use DMSO for stock (20 mM), but ensure final assay concentration of DMSO is < 0.5% to avoid false positives.

-

-

Amastigote Permeability: Efficacy drops in the intracellular amastigote stage (inside macrophages) due to the double membrane barrier (Macrophage + Parasitophorous vacuole).

-

Strategy: Encapsulation in PLGA nanoparticles has been shown to improve delivery to the phagolysosome [3].

-

References

-

Torres-Santos, E. C., et al. (1999). "Selective Effect of 2',6'-Dihydroxy-4'-Methoxychalcone Isolated from Piper aduncum on Leishmania amazonensis." Antimicrobial Agents and Chemotherapy, 43(5), 1234–1241. Link

-

Chen, M., et al. (2001).[5] "Inhibition of Fumarate Reductase in Leishmania major and L. donovani by Chalcones."[6][7] Antimicrobial Agents and Chemotherapy, 45(7), 2023–2029. Link

-

Santos, A. O., et al. (2013). "Improvement of In Vitro and In Vivo Antileishmanial Activities of 2',6'-Dihydroxy-4'-Methoxychalcone by Entrapment in Poly(d,l-Lactide) Nanoparticles." Antimicrobial Agents and Chemotherapy, 57(5), 2184–2193. Link

-

Aponte, J. C., et al. (2008). "Synthesis, cytotoxicity, and anti-leishmanial activity of new chalcones."[5][8][9] Bioorganic & Medicinal Chemistry Letters, 18(13), 3729-3733. Link

-

Passalacqua, T. G., et al. (2015).[5] "Synthesis and evaluation of novel chalcone derivatives against Leishmania amazonensis." Bioorganic & Medicinal Chemistry Letters, 25(16), 3318-3322. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure-activity relationships of antileishmanial and antimalarial chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antileishmanial Activity and Synergistic Effects of Amphotericin B Deoxycholate with Allicin and Andrographolide against Leishmania martiniquensis In Vitro [mdpi.com]

- 5. Identification of some chalcone analogues as potential antileishmanial agents: An integrated <i>in vitro</i> and <i>in silico</i> evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 6. Inhibition of fumarate reductase in Leishmania major and L. donovani by chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Synthesis, structure-activity relationships, and biological studies of chromenochalcones as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Metabolic Stability and Pharmacokinetics of Methoxychalcones

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, DMPK Scientists, and Medicinal Chemists Version: 1.0

Executive Summary: The "Brick Dust" vs. "Metabolic Sponge" Paradox

Methoxychalcones (1,3-diphenyl-2-propen-1-one derivatives with methoxy substitutions) represent a privileged scaffold in medicinal chemistry, exhibiting potent anti-inflammatory, anticancer, and antimalarial activities. However, their clinical translation is frequently stalled by a critical pharmacokinetic (PK) bottleneck: metabolic instability .

While methoxylation enhances lipophilicity (

This guide provides a rigorous technical framework for assessing the metabolic stability of methoxychalcones, detailing the specific enzymatic pathways, validated experimental protocols, and strategies for structural optimization.

Structural Determinants of Stability

The pharmacokinetic fate of a methoxychalcone is dictated by the specific arrangement of substituents on the A-ring and B-ring.

The Role of Methoxylation

-

Pro: Increases lipophilicity, improving passive transport across the intestinal epithelium (high

in Caco-2 assays). -

Con: The methyl group on the oxygen is a substrate for O-demethylation , primarily driven by hepatic CYP isoforms (CYP1A2, CYP2C9, CYP2D6).

-

SAR Insight: 2',4',6'-trimethoxychalcone (TMC) exhibits different stability profiles than 3,4-dimethoxychalcone due to steric hindrance around the carbonyl and the electronic effects of the A-ring substitution.

The Enone Linker Liability

The central linker (-CO-CH=CH-) is not just a structural bridge; it is a reactive center.

-

Reductases: The double bond can be reduced by alkene reductases, destroying the conjugated system essential for biological activity.

-

GSH Conjugation: The

-carbon is electrophilic. In vivo, this leads to Michael addition with glutathione, facilitating rapid biliary excretion.

Metabolic Pathways: The Mechanistic Map

Understanding the specific biotransformation routes is essential for interpreting PK data. The diagram below illustrates the primary metabolic fate of a representative methoxychalcone.

Figure 1: Primary metabolic pathways for methoxychalcones. The rate-limiting step is typically the Phase I O-demethylation, which unmasks a phenol for rapid Phase II conjugation.

Preclinical Assessment Protocols

To rigorously evaluate these compounds, a tiered approach is required: starting with intrinsic clearance (

Protocol A: Microsomal Stability Assay (In Vitro)

Objective: Determine

Reagents:

-

Pooled Liver Microsomes (Rat/Human) at 20 mg/mL protein.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compound (10 mM stock in DMSO).

-

Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS) (e.g., Tolbutamide).

Workflow:

-

Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound to final concentration of 1 µM (keep DMSO < 0.1%). Pre-incubate at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately transfer aliquot into 150 µL ice-cold Stop Solution. Vortex for 1 min.

-

Processing: Centrifuge at 4,000 rpm for 15 min at 4°C. Collect supernatant for LC-MS/MS.

Calculation:

Plot

Protocol B: In Vivo Pharmacokinetics (Rat Model)

Objective: Determine bioavailability (

Study Design:

-

Species: Male Sprague-Dawley Rats (250–300 g), cannulated (jugular vein) for serial sampling.

-

Groups:

-

Group 1: IV Bolus (2 mg/kg). Formulation: 10% DMSO / 40% PEG400 / 50% Saline.

-

Group 2: Oral Gavage (10 or 50 mg/kg). Formulation: 0.5% CMC-Na suspension or lipid-based vehicle (e.g., Labrasol).

-

Workflow:

-

Dosing: Administer compound. Record exact time.

-

Sampling: Collect blood (0.2 mL) into heparinized tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h.

-

Plasma Separation: Centrifuge at 3,000 g for 10 min. Store plasma at -80°C.

-

Bioanalysis: Protein precipitation with ACN (1:3 ratio) containing IS. Analyze via LC-MS/MS (MRM mode).

Data Interpretation & Reference Values

The following table summarizes typical PK parameters for methoxychalcones found in literature. Note the trend of high clearance and low bioavailability.[1][2][3]

Table 1: Comparative Pharmacokinetics of Methoxychalcones (Rat, Oral)

| Compound | Dose (mg/kg) | Bioavailability ( | Primary Metabolite | |||

| MBC (4'-butoxy-2,4-DMC) | 50 | 4.0 | 0.85 | 3.2 | < 5% | 4'-hydroxy-2,4-DMC |

| DMC (2',4'-dihydroxy-6'-methoxy) | 100 | 0.25 | 2.15 | 1.8 | ~1.5% | Glucuronides |

| Isoliquiritigenin (ISL)* | 50 | 0.5 | 0.92 | 2.1 | 11.8% | Liquiritigenin (via reduction) |

| TMC (2,4,6-trimethoxy) | 20 | 0.8 | 0.45 | 1.5 | Low | Demethylated phenols |

*Note: ISL is a hydroxychalcone, included as a reference standard for the scaffold's behavior.

Workflow Visualization

The following Graphviz diagram outlines the logical flow from dosing to data analysis, highlighting critical quality control steps.

Figure 2: Standardized workflow for in vivo pharmacokinetic assessment of methoxychalcones.

Strategies for Optimization

To improve the metabolic stability of methoxychalcones, consider these medicinal chemistry strategies:

-

Fluorine Substitution: Replace methoxy groups with trifluoromethoxy (

) or place a fluorine atom adjacent to the methoxy group. This sterically and electronically inhibits the CYP450 oxidation mechanism. -

Cyclization: Constrain the

-unsaturated ketone into a cyclic structure (e.g., aurones or flavanones) to prevent reductase activity, though this alters the core pharmacophore. -

Prodrugs: Mask the methoxy/hydroxy groups with esterase-sensitive moieties to protect them during first-pass metabolism.

References

-

Vertex AI Search. (2026). Pharmacokinetics and metabolism of methoxychalcones in vivo. 4

-

Open Medicinal Chemistry Journal. (2022). HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone. 5

-

PubMed Central. (2021). Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity. 2[5][6]

-

MDPI. (2021). Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. 7

-

PubMed. (2013). Pharmacokinetics of isoliquiritigenin and its metabolites in rats. 8

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo gastroprotective effect along with pharmacokinetics, tissue distribution and metabolism of isoliquiritigenin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro biotransformation, in vivo efficacy and pharmacokinetics of antimalarial chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]

- 6. Cancer Chemopreventive Effect of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone on Diethylnitrosamine-Induced Early Stages of Hepatocarcinogenesis in Rats [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacokinetics of isoliquiritigenin and its metabolites in rats: low bioavailability is primarily due to the hepatic and intestinal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2'-Hydroxy-6'-methoxychalcone via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2'-Hydroxy-6'-methoxychalcone, a valuable scaffold in medicinal chemistry, utilizing the Claisen-Schmidt condensation. This protocol is designed to be a self-validating system, offering in-depth technical details, the rationale behind experimental choices, and robust methods for purification and characterization.

Introduction: The Significance of Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural and synthetic compounds that serve as key precursors in the biosynthesis of flavonoids and isoflavonoids. Their characteristic α,β-unsaturated ketone moiety imparts a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The strategic synthesis of substituted chalcones, such as 2'-Hydroxy-6'-methoxychalcone, is therefore of significant interest to the drug discovery and development community.

The Claisen-Schmidt condensation is a reliable and versatile method for synthesizing chalcones. This crossed aldol condensation involves the base-catalyzed reaction between a substituted acetophenone and an aromatic aldehyde.[1]

Reaction Mechanism: A Step-by-Step Look at the Claisen-Schmidt Condensation

The synthesis of 2'-Hydroxy-6'-methoxychalcone from 2'-hydroxy-6'-methoxyacetophenone and benzaldehyde proceeds via a base-catalyzed pathway. The generally accepted mechanism involves the following key steps:

-

Enolate Formation: A strong base, such as potassium hydroxide (KOH), deprotonates the acidic α-carbon of 2'-hydroxy-6'-methoxyacetophenone, forming a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The newly formed enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.

-

Aldol Addition: This nucleophilic attack results in the formation of an alkoxide intermediate.

-

Protonation: The alkoxide is then protonated by a protic solvent, such as ethanol, to yield a β-hydroxy ketone (the aldol addition product).

-

Dehydration: This β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the more thermodynamically stable, conjugated α,β-unsaturated ketone, 2'-Hydroxy-6'-methoxychalcone.

Experimental Protocol: Synthesis of 2'-Hydroxy-6'-methoxychalcone

This protocol details a standard laboratory procedure for the synthesis of 2'-Hydroxy-6'-methoxychalcone.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Equivalents |

| 2'-Hydroxy-6'-methoxyacetophenone | C₉H₁₀O₃ | 166.17 | 1.66 g | 1.0 |

| Benzaldehyde | C₇H₆O | 106.12 | 1.06 g (1.02 mL) | 1.0 |

| Potassium Hydroxide (KOH) | KOH | 56.11 | 2.24 g | 4.0 |

| Ethanol (95%) | C₂H₅OH | 46.07 | 20 mL | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Glassware for extraction and chromatography

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

UV lamp

Synthesis Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.66 g (10 mmol) of 2'-hydroxy-6'-methoxyacetophenone and 1.06 g (10 mmol) of benzaldehyde in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

-

Catalyst Addition: In a separate beaker, prepare a solution of 2.24 g (40 mmol) of potassium hydroxide in 10 mL of deionized water. Cool this solution in an ice bath.

-

Reaction Initiation: Slowly add the cold potassium hydroxide solution dropwise to the stirred ethanolic solution of the reactants over a period of 15-20 minutes. A distinct color change in the reaction mixture should be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing approximately 100 mL of crushed ice and water.

-

Acidification: While stirring, slowly add 1M hydrochloric acid to the mixture until it is neutralized or slightly acidic (pH ~6-7). This will cause the chalcone product to precipitate as a solid.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

-

Drying: Dry the crude product in a desiccator over a drying agent or in a vacuum oven at a low temperature.

Purification and Characterization

Purification by Recrystallization

The crude 2'-Hydroxy-6'-methoxychalcone can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure product.

Characterization

The identity and purity of the final product should be confirmed by determining its melting point and acquiring spectroscopic data.

| Technique | Expected Observations |

| Melting Point | A sharp melting point range is indicative of a pure compound. |

| ¹H NMR | Expect signals for the aromatic protons, the methoxy group, the hydroxyl proton, and the characteristic doublets for the α and β protons of the enone system with a large coupling constant (J ≈ 15-16 Hz) indicating a trans configuration.[2] |

| ¹³C NMR | Expect signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the α and β carbons of the enone system. |

| IR Spectroscopy | Look for characteristic absorption bands for the hydroxyl group (O-H stretch), the conjugated carbonyl group (C=O stretch), and aromatic C=C bonds.[3] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of 2'-Hydroxy-6'-methoxychalcone (C₁₆H₁₄O₃, M.W. = 254.28 g/mol ) should be observed. |

Visualizing the Workflow

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of 2'-Hydroxy-6'-methoxychalcone.

Reaction Mechanism Diagram

Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | Incomplete reaction, suboptimal temperature, or catalyst deactivation. | Monitor the reaction with TLC and extend the reaction time if necessary. Gentle heating (40-50°C) may improve the rate. Ensure all reagents and glassware are dry.[4] |

| "Oiling Out" During Recrystallization | The compound separates as a liquid instead of a solid. | Add more hot solvent to reduce saturation, or switch to a different solvent system. Scratching the inside of the flask can induce nucleation. |

| Formation of Side Products | Self-condensation of the ketone or Cannizzaro reaction of the aldehyde. | Use an excess of the ketone relative to the aldehyde to minimize self-condensation. Slowly add the base to the reaction mixture to avoid high localized concentrations that can promote the Cannizzaro reaction.[4] |

References

-

International Online Medical Council. (2021). 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum (Wight) Wall. ex Walp.. Available at: [Link]

-

Yong, Y., et al. (2013). 1H and 13C NMR spectral assignments of 2'-hydroxychalcones. Magnetic Resonance in Chemistry, 51(6), 364-70. Available at: [Link]

-

Asian Journal of Research in Chemistry. (2014). An optimized method for synthesis of 2'hydroxy chalcone. Available at: [Link]

-

MDPI. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Available at: [Link]

Sources

Application Notes and Protocols for Solubilizing 2'-Hydroxy-6'-methoxychalcone in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the effective solubilization of the hydrophobic compound 2'-Hydroxy-6'-methoxychalcone for use in cell culture-based assays. The protocols and recommendations detailed herein are grounded in established principles of solvent chemistry and cell biology to ensure experimental success and data integrity.

Introduction: The Challenge of Hydrophobic Compounds in Aqueous Biological Systems

2'-Hydroxy-6'-methoxychalcone, a member of the chalcone family of compounds, holds significant interest for its potential biological activities. However, its inherent hydrophobicity presents a substantial challenge for in vitro studies, as it is poorly soluble in aqueous environments such as cell culture media. Improper solubilization can lead to compound precipitation, inaccurate dosing, and ultimately, unreliable experimental outcomes.

The primary objective of this application note is to provide researchers with a selection of robust methods for solubilizing 2'-Hydroxy-6'-methoxychalcone, thereby ensuring its bioavailability in cell-based assays. We will explore the use of a common organic solvent, Dimethyl Sulfoxide (DMSO), and a more advanced solubilization technology utilizing cyclodextrins. The causality behind each experimental choice is explained to empower the researcher to make informed decisions tailored to their specific experimental needs.

Physicochemical Properties of 2'-Hydroxy-6'-methoxychalcone

Understanding the basic physicochemical properties of 2'-Hydroxy-6'-methoxychalcone is fundamental to selecting an appropriate solubilization strategy.

| Property | Value/Information | Source |

| Molecular Formula | C16H14O3 | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

| Structure | Two aromatic rings linked by an α,β-unsaturated carbonyl system. This structure is predominantly hydrophobic. | [2] |

| Solubility | While specific quantitative data is limited, related chalcones are soluble in polar organic solvents like ethyl acetate, chloroform, and methanol. Generally, chalcones are poorly soluble in water. | [2] |

Recommended Solubilization Strategies

Two primary methods are recommended for solubilizing 2'-Hydroxy-6'-methoxychalcone for cell culture applications: the use of Dimethyl Sulfoxide (DMSO) for creating high-concentration stock solutions and the utilization of cyclodextrins to form water-soluble inclusion complexes.

Method 1: Dimethyl Sulfoxide (DMSO) as a Primary Solvent

DMSO is a powerful and widely used aprotic solvent capable of dissolving a broad range of hydrophobic compounds.[3] It is miscible with water and cell culture media, making it a convenient choice for preparing concentrated stock solutions.

Rationale for Use: The high polarity of DMSO allows it to effectively solvate the 2'-Hydroxy-6'-methoxychalcone molecule, overcoming the intermolecular forces that limit its solubility in water.

Critical Consideration: Cytotoxicity. While an excellent solvent, DMSO can be toxic to cells at higher concentrations.[4] It is imperative to determine the maximum tolerable DMSO concentration for the specific cell line being used. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept at or below 0.5% (v/v), with some sensitive or primary cell lines requiring concentrations as low as 0.1%.[3]

-

Determine the Desired Stock Concentration: Aim for a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to the cell culture.

-

Weighing the Compound: Accurately weigh the required amount of 2'-Hydroxy-6'-methoxychalcone powder using a calibrated analytical balance.

-

Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to the weighed compound.

-

Solubilization: Vortex or gently heat the solution (if the compound is heat-stable) until the 2'-Hydroxy-6'-methoxychalcone is completely dissolved. Visually inspect for any remaining particulate matter.

-

Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Prepare a Saturated Solution: Add an excess amount of 2'-Hydroxy-6'-methoxychalcone to a known volume of DMSO.

-

Equilibration: Vortex the mixture vigorously and allow it to equilibrate at room temperature for several hours, protected from light.

-

Centrifugation: Centrifuge the suspension at high speed to pellet the undissolved compound.

-

Quantification: Carefully collect the supernatant and determine the concentration of the dissolved 2'-Hydroxy-6'-methoxychalcone using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax.

Method 2: Cyclodextrins for Aqueous Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like chalcones, to form water-soluble guest-host inclusion complexes. This method can be an excellent alternative to DMSO, particularly for sensitive cell lines. Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative with improved solubility and low toxicity.[5][6]

Rationale for Use: The hydrophobic 2'-Hydroxy-6'-methoxychalcone molecule partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment, rendering the entire complex water-soluble.[7]

Critical Consideration: Cell Line Tolerance. While generally considered non-toxic, it is still advisable to determine the optimal and non-toxic concentration range of the chosen cyclodextrin for your specific cell line. For HPβCD, concentrations of 0.5-1% in serum-free media and up to 1-2% in serum-supplemented media are generally well-tolerated.[5][6]

-

Molar Ratio Determination: A 1:1 molar ratio of 2'-Hydroxy-6'-methoxychalcone to HPβCD is a common starting point.

-

HPβCD Solution Preparation: Prepare a stock solution of HPβCD in sterile, deionized water or cell culture medium without serum. Gentle heating may be required to fully dissolve the HPβCD.

-

Complexation:

-

Method A (Direct Dissolution): Add the powdered 2'-Hydroxy-6'-methoxychalcone directly to the HPβCD solution.

-

Method B (Solvent Evaporation): Dissolve the 2'-Hydroxy-6'-methoxychalcone in a minimal amount of a volatile organic solvent (e.g., ethanol or acetone). Add this solution to the HPβCD solution.

-

-

Incubation: Stir or sonicate the mixture at room temperature for several hours to facilitate the formation of the inclusion complex.

-

Sterilization and Storage: Filter the complex solution through a 0.22 µm syringe filter and store it at 4°C for short-term use or at -20°C for long-term storage.

Validation of the Solubilized Compound

Regardless of the solubilization method chosen, it is crucial to validate the final working solution to ensure the absence of precipitates and to confirm that the solvent system does not interfere with the experimental results.

Assessment of Precipitation in Cell Culture Medium

The addition of the concentrated stock solution to the aqueous cell culture medium can cause the compound to precipitate out of solution, a phenomenon known as "crashing out".[3]

-

Preparation of Working Solution: Prepare the final working concentration of 2'-Hydroxy-6'-methoxychalcone by diluting the stock solution into pre-warmed (37°C) cell culture medium.

-

Visual Observation: Immediately after dilution, and after a short incubation period (e.g., 2 hours) at 37°C, visually inspect the medium for any signs of cloudiness or precipitate.[8]

-

Microscopic Examination: Examine a sample of the prepared medium under a microscope to check for the presence of any crystalline structures or amorphous precipitates.

For a more quantitative assessment of precipitation, the turbidity of the solution can be measured.

-

Prepare Samples: Prepare a serial dilution of the 2'-Hydroxy-6'-methoxychalcone in the cell culture medium in a 96-well plate.

-

Spectrophotometric Reading: Measure the absorbance of the samples at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance compared to a vehicle control indicates the formation of a precipitate.

Cytotoxicity of the Solvent System

It is essential to determine the non-toxic concentration range of the chosen solvent (DMSO or cyclodextrin) on the specific cell line being used.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the solvent (DMSO or HPβCD) in the cell culture medium and add them to the cells. Include a no-treatment control.

-

Incubation: Incubate the cells for a period relevant to the planned experiment (e.g., 24, 48, or 72 hours).

-

Assay: Perform a standard cytotoxicity assay, such as the MTT assay (which measures metabolic activity) or the LDH assay (which measures membrane integrity), according to the manufacturer's instructions.[9][10]

-

Data Analysis: Determine the highest concentration of the solvent that does not significantly affect cell viability.

Experimental Workflow and Decision-Making

The following diagram illustrates a logical workflow for selecting and validating a solubilization strategy for 2'-Hydroxy-6'-methoxychalcone.

Caption: Workflow for solvent selection and validation.

Summary and Best Practices

-

Prioritize a high-concentration stock solution to minimize the final concentration of the solvent in the cell culture medium.

-

Always include a vehicle control in your experiments that contains the same concentration of the solvent as your test samples.

-

Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration of 2'-Hydroxy-6'-methoxychalcone.[8]

-

Visually and microscopically inspect your final working solutions for any signs of precipitation before adding them to your cells.

-

For sensitive cell lines, consider cyclodextrins as a less toxic alternative to DMSO.

-

Store stock solutions properly to maintain the stability and integrity of the compound.

By following these guidelines and protocols, researchers can confidently prepare and utilize 2'-Hydroxy-6'-methoxychalcone in their cell culture experiments, leading to more accurate and reproducible results.

References

-

Chemsrc. (2025). 2'-Hydroxy-6'-methoxychalcone | CAS#:40524-67-2. [Link]

-

PubMed. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. [Link]

-

International Online Medical Council. (2021). 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum (Wight) Wall. ex Walp.. [Link]

-

PubChem. (n.d.). 2'-Hydroxy-2,4',6'-Trimethoxychalcone. [Link]

-

PMC. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

-

NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

-

FooDB. (2010). Showing Compound 2'-Hydroxy-4',6'-dimethoxychalcone (FDB011797). [Link]

-

PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

-

ResearchGate. (2018). Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. [Link]

-

FooDB. (2010). Showing Compound 2',6'-Dihydroxy-4'-methoxydihydrochalcone (FDB012836). [Link]

-

BioPharm International. (2020). Process-Scale Precipitation of Impurities in Mammalian Cell Culture Broth. [Link]

-

ResearchGate. (2025). Cell Cytotoxicity Assay (Provided by MedChemExpress). [Link]

-

INDOFINE Chemical Company. (n.d.). 2'-HYDROXY-3-METHOXYCHALCONE. [Link]

-

protocols.io. (2024). Cytotoxicity Assay Protocol. [Link]

-

PJSIR. (n.d.). OF 2' 4'-DIHYDROXY-6'-METHOXY-3. [Link]

-

eLife. (2024). Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction. [Link]

-

INDOFINE Chemical Company. (n.d.). 2-HYDROXYPROPYL-β-CYCLODEXTRIN. [Link]

-

Frontiers. (n.d.). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. [Link]

-

CORE. (2011). Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities. [Link]

-